molecular formula C28H31NSi2 B6594099 1,3-Bis(4-biphenyl)tetramethyldisilazane CAS No. 916667-75-9

1,3-Bis(4-biphenyl)tetramethyldisilazane

Cat. No.: B6594099
CAS No.: 916667-75-9
M. Wt: 437.7 g/mol
InChI Key: QFIWORWKUPDZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-biphenyl)tetramethyldisilazane is an organosilane compound with the molecular formula C28H31NSi2. It is known for its role as a chemical intermediate and is used in various chemical processes. The compound is characterized by its solid physical state and is often utilized in the protection of reactive hydrogens in alcohols, amines, thiols, and carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-biphenyl)tetramethyldisilazane typically involves the reaction of biphenyl derivatives with tetramethyldisilazane under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified through various techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-biphenyl)tetramethyldisilazane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler biphenyl compounds .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-biphenyl)tetramethyldisilazane involves its ability to act as a protecting group for reactive hydrogens. The compound forms stable bonds with hydrogens in alcohols, amines, thiols, and carboxylic acids, preventing unwanted reactions during chemical processes. This stability is attributed to the silicon-nitrogen bonds in the compound, which are resistant to various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its biphenyl groups, which provide additional stability and unique reactivity compared to simpler disilazanes. This makes it particularly useful in complex synthetic processes where stability under diverse conditions is required .

Biological Activity

1,3-Bis(4-biphenyl)tetramethyldisilazane (CAS No. 916667-75-9) is a compound belonging to the class of organosilanes. Its unique structure, featuring silazane bonds and biphenyl groups, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C28H31N2Si2. The presence of multiple biphenyl groups may enhance its interactions with biological molecules, potentially influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, modulating biochemical pathways.
  • Antioxidant Activity : Preliminary studies suggest that similar silazane compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives of organosilanes have shown antimicrobial activity, indicating that this compound might possess similar properties.

Anticancer Activity

A study investigating the anticancer potential of organosilane compounds found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, its structural similarity to other bioactive silanes suggests it could also exhibit anticancer properties.

Antimicrobial Activity

Research has indicated that silazane compounds can possess antimicrobial properties. A comparative analysis involving various silazane derivatives demonstrated that some effectively inhibited bacterial growth. While direct studies on this compound are lacking, its chemical relatives show promise in this area.

Case Studies

  • Zebrafish Model for Toxicity Screening : In a study utilizing zebrafish as a model organism for toxicity screening, various silazane derivatives were assessed for their effects on embryonic development and survival rates. Results indicated that certain compounds had minimal toxicity while effectively reducing bacterial burdens in infected models . This suggests potential therapeutic applications for this compound in infectious diseases.
  • Drug Development Applications : A recent investigation into the use of organosilane compounds in drug development highlighted their ability to act as scaffolds for creating more complex therapeutic agents. The unique properties of this compound could be leveraged to develop new drugs targeting specific diseases or conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its related compounds:

Activity Type Description Reference
AnticancerPotential cytotoxic effects against cancer cells
AntimicrobialInhibition of bacterial growth
AntioxidantPossible reduction of oxidative stress
ToxicityMinimal toxicity observed in zebrafish models

Properties

IUPAC Name

1-[[[dimethyl-(4-phenylphenyl)silyl]amino]-dimethylsilyl]-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NSi2/c1-30(2,27-19-15-25(16-20-27)23-11-7-5-8-12-23)29-31(3,4)28-21-17-26(18-22-28)24-13-9-6-10-14-24/h5-22,29H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIWORWKUPDZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)N[Si](C)(C)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.